2-bromo-1H-indole-3-carbaldehyde
Overview
Description
2-Bromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the second position and an aldehyde group at the third position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
2-Bromo-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may interact with its targets in a similar manner, leading to these effects.
Biochemical Pathways
Indole-3-carbaldehyde derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These biochemical pathways may be affected by the action of this compound.
Result of Action
Given the biological activities associated with indole derivatives , it’s plausible that this compound could have similar effects. These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-Bromo-1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .
Molecular Mechanism
Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
The synthesis of 2-bromo-1H-indole-3-carbaldehyde typically involves the bromination of indole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the second position of the indole ring .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
2-Bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
2-Bromo-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Comparison with Similar Compounds
2-Bromo-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1H-indole-3-carbaldehyde: Lacks any halogen substituent, making it less versatile in synthetic applications
The presence of the bromine atom in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRLVLFYTTULCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326926 | |
Record name | 2-bromo-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119910-45-1 | |
Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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